Direct black 19
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Overview
Description
Direct Black 19, also known as C.I. This compound, is a synthetic dye widely used in the textile industry. It is classified as an azo dye, characterized by its black color and excellent dyeing properties. The molecular formula of this compound is C34H27N13Na2O7S2, and it is known for its high solubility in water, forming a greenish-black solution .
Preparation Methods
The synthesis of Direct Black 19 involves several key steps:
Primary Diazotization Reaction:
p-Nitroaniline is diazotized using hydrochloric acid and sodium nitrite at low temperatures (10-16°C).Primary Coupling Reaction: The diazonium salt formed is coupled with H-acid in a weakly acidic medium.
Reduction and Plate Filtration: The nitro group is reduced using sodium sulfide, followed by filtration.
Secondary Diazotization Reaction: The intermediate product undergoes a second diazotization.
Secondary Coupling Reaction: The diazonium compound is coupled with m-phenylenediamine under weakly basic conditions.
Final Processing: The product is then subjected to roller drying, crushing, and mixing for packaging
Chemical Reactions Analysis
Direct Black 19 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium sulfide, resulting in the formation of aromatic amines.
Common reagents used in these reactions include hydrochloric acid, sodium nitrite, sodium sulfide, and m-phenylenediamine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Direct Black 19 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of azo dye chemistry and reactions.
Biology: The dye is employed in staining techniques for biological specimens.
Medicine: Research on the mutagenic and carcinogenic properties of azo dyes often includes this compound.
Industry: Apart from textile dyeing, it is used in the dyeing of leather, paper, and in electrochemical processes for coloring aluminum
Mechanism of Action
The mechanism of action of Direct Black 19 involves its interaction with the fiber surface, forming strong bonds that ensure long-lasting and vibrant dyeing effects. The azo groups in the dye molecule are responsible for its color properties, as they absorb visible light. The presence of sulfonate groups enhances its solubility in water, facilitating its application in aqueous dyeing processes .
Comparison with Similar Compounds
Direct Black 19 is unique among azo dyes due to its specific molecular structure and dyeing properties. Similar compounds include:
Direct Black 38: Another azo dye with similar applications but different molecular structure.
Direct Black 22: Known for its use in textile dyeing, with slightly different dyeing properties.
Direct Black 36: Used in similar applications but with variations in color fastness and solubility
This compound stands out due to its excellent solubility, strong bonding with fibers, and vibrant color properties, making it a preferred choice in various industrial applications.
Properties
CAS No. |
6428-31-5 |
---|---|
Molecular Formula |
C34H29N13NaO7S2 |
Molecular Weight |
818.8 g/mol |
IUPAC Name |
disodium;4-amino-3,6-bis[[4-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H29N13O7S2.Na/c35-18-1-11-26(24(37)15-18)44-40-20-3-7-22(8-4-20)42-46-32-28(55(49,50)51)13-17-14-29(56(52,53)54)33(34(48)30(17)31(32)39)47-43-23-9-5-21(6-10-23)41-45-27-12-2-19(36)16-25(27)38;/h1-16,48H,35-39H2,(H,49,50,51)(H,52,53,54); |
InChI Key |
SLRXMXRIDJLFLC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na] |
physical_description |
Dry Powder; Liquid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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